molecular formula C7H7BrClF3N2 B6193352 [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 2680531-34-2

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride

Cat. No.: B6193352
CAS No.: 2680531-34-2
M. Wt: 291.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is an organic compound with the molecular formula C7H6BrF3N2·HCl It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a bromine atom at the 5-position and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:

    Starting Materials: 5-bromo-2-(trifluoromethyl)aniline, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: Reflux, typically in an ethanol or methanol solvent.

    Product Isolation: The product is isolated by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazine moiety can participate in redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-(trifluoromethyl)phenylhydrazine
  • 5-bromo-2-(trifluoromethyl)aniline
  • 2-(trifluoromethyl)phenylhydrazine

Uniqueness

[5-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable tool in various research applications.

Properties

CAS No.

2680531-34-2

Molecular Formula

C7H7BrClF3N2

Molecular Weight

291.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.